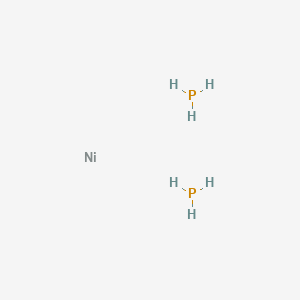

Nickel--phosphane (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel–phosphane (1/2) is a compound that consists of nickel and phosphane in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electrochemistry. Nickel–phosphane complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel–phosphane complexes can be synthesized through various methods, including:

Hydrothermal Synthesis: This method involves reacting nickel chloride, sodium hypophosphite, and white phosphorus at elevated temperatures (around 170°C) to form nickel phosphide nanostructures.

Thermal Decomposition: Nickel nitrate hexahydrate and triphenylphosphine can be thermally decomposed to produce nickel phosphides.

Industrial Production Methods: Industrial production of nickel–phosphane complexes typically involves large-scale hydrothermal or solvothermal synthesis, which allows for the controlled production of nickel phosphide nanoparticles with desired phases and sizes .

Chemical Reactions Analysis

Types of Reactions: Nickel–phosphane complexes undergo various types of chemical reactions, including:

Oxidation: Nickel–phosphane can be oxidized to form nickel oxide and phosphoric acid.

Reduction: Nickel–phosphane can be reduced to form nickel metal and phosphine gas.

Substitution: Nickel–phosphane can undergo substitution reactions with other ligands to form new complexes.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.

Substitution: Various ligands such as carbon monoxide or amines can be used in substitution reactions.

Major Products:

Oxidation: Nickel oxide and phosphoric acid.

Reduction: Nickel metal and phosphine gas.

Substitution: New nickel–phosphane complexes with different ligands.

Scientific Research Applications

Nickel–phosphane complexes have a wide range of applications in scientific research, including:

Chemistry: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.

Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.

Medicine: Explored for their potential use in drug delivery systems and as therapeutic agents.

Industry: Used in the production of high-performance materials, such as batteries and supercapacitors.

Mechanism of Action

The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .

Comparison with Similar Compounds

Nickel–phosphane complexes can be compared with other similar compounds, such as:

Nickel Carbonyl: Nickel carbonyl complexes are similar in that they also contain nickel and a ligand (carbon monoxide). nickel carbonyl complexes are highly toxic and volatile, whereas nickel–phosphane complexes are generally more stable and less toxic.

Nickel Cyanide: Nickel cyanide complexes are another class of nickel complexes, but they are highly toxic and used primarily in electroplating and metal finishing.

Nickel Amine Complexes: These complexes contain nickel and amine ligands and are used in various catalytic applications.

Properties

CAS No. |

66048-71-3 |

|---|---|

Molecular Formula |

H6NiP2 |

Molecular Weight |

126.689 g/mol |

IUPAC Name |

nickel;phosphane |

InChI |

InChI=1S/Ni.2H3P/h;2*1H3 |

InChI Key |

PDKPEDDXCDGVIP-UHFFFAOYSA-N |

Canonical SMILES |

P.P.[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)

![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)